An In-depth Technical Guide to the Spectroscopic Properties of Diazodiphenylmethane
An In-depth Technical Guide to the Spectroscopic Properties of Diazodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazodiphenylmethane (C₁₃H₁₀N₂) is a diazo compound that serves as a versatile reagent in organic synthesis, notably in the esterification of carboxylic acids and in various cycloaddition and insertion reactions. Its distinct deep red to black crystalline form and reactivity are underpinned by its unique electronic structure, which gives rise to characteristic spectroscopic properties. A thorough understanding of these properties is crucial for its identification, purity assessment, and for monitoring its reactions in research and drug development settings. This guide provides a comprehensive overview of the key spectroscopic characteristics of diazodiphenylmethane, including UV-Vis, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data, along with detailed experimental protocols and visualizations of its primary reaction mechanisms.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for diazodiphenylmethane.
| Spectroscopic Technique | Parameter | Value |
| UV-Visible | λmax (in Ethanol) | 525 nm |
| Infrared (FT-IR) | N≡N Asymmetric Stretch | ~2050 cm⁻¹ |
| Aromatic C-H Stretch | ~3060 cm⁻¹ | |
| C=C Stretch (Aromatic) | ~1600 cm⁻¹ | |
| ¹H NMR (CDCl₃) | Phenyl Protons (m) | 7.15-7.40 ppm |
| ¹³C NMR (CDCl₃) | Diazo Carbon | ~62 ppm |
| Phenyl C1 (ipso) | ~125 ppm | |
| Phenyl C2, C6 (ortho) | ~126 ppm | |
| Phenyl C3, C5 (meta) | ~128 ppm | |
| Phenyl C4 (para) | ~129 ppm | |
| Mass Spectrometry | Molecular Ion (M⁺) | 194.23 m/z |
| Major Fragment ([M-N₂]⁺·) | 166 m/z |
Experimental Protocols
Sample Preparation: Synthesis of Diazodiphenylmethane
A common and effective method for the synthesis of diazodiphenylmethane is the oxidation of benzophenone hydrazone.
Materials:
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Benzophenone hydrazone
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Yellow mercuric oxide (HgO) or Manganese dioxide (MnO₂)
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Anhydrous sodium sulfate (Na₂SO₄)
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Petroleum ether or Diethyl ether
Procedure:
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In a flask, dissolve benzophenone hydrazone in petroleum ether or diethyl ether.
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Add yellow mercuric oxide or manganese dioxide (an excess of the oxidizing agent is typically used).
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Add anhydrous sodium sulfate to absorb the water formed during the reaction.
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Stir the mixture vigorously at room temperature for several hours. The reaction progress can be monitored by the disappearance of the solid oxidizing agent and the formation of a deep red solution.
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Once the reaction is complete, filter the mixture to remove the inorganic solids.
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The solvent is then removed under reduced pressure to yield diazodiphenylmethane as a red-black solid or oil.[1]
Caution: Diazo compounds are potentially explosive and should be handled with care. The use of mercury compounds requires appropriate safety precautions and waste disposal procedures.
UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
Procedure:
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Prepare a dilute solution of diazodiphenylmethane in a spectroscopic grade solvent, such as ethanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
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Use the same solvent as a blank to zero the instrument.
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Record the absorption spectrum over a wavelength range of at least 300-700 nm.
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Identify the wavelength of maximum absorbance (λmax). For diazodiphenylmethane in ethanol, this is observed at approximately 525 nm.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Procedure:
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Obtain a background spectrum of the clean ATR crystal.
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Place a small amount of the solid or oily diazodiphenylmethane sample directly onto the ATR crystal.
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Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands. The most prominent feature for diazodiphenylmethane is the strong, sharp peak corresponding to the asymmetric stretching vibration of the diazo group (N≡N), which appears around 2050 cm⁻¹. Other expected peaks include those for aromatic C-H stretching (~3060 cm⁻¹) and aromatic C=C stretching (~1600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure for ¹H and ¹³C NMR:
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Dissolve a small amount of the diazodiphenylmethane sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).
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Transfer the solution to an NMR tube.
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Acquire the ¹H NMR spectrum. The aromatic protons of the phenyl groups will appear as a multiplet in the region of 7.15-7.40 ppm.
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Acquire the ¹³C NMR spectrum. Key resonances to identify are the diazo carbon at approximately 62 ppm and the aromatic carbons in the range of 125-129 ppm.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.
Procedure:
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Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution.
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Acquire the mass spectrum under electron ionization conditions.
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Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns. The molecular ion (M⁺) of diazodiphenylmethane will be observed at an m/z of approximately 194.23. A prominent fragment will be observed at m/z 166, corresponding to the loss of a neutral nitrogen molecule (N₂).
Reaction Mechanisms and Visualizations
Diazodiphenylmethane is involved in several important reaction types. Below are visualizations of two key mechanisms.
Reaction with Carboxylic Acids
Diazodiphenylmethane readily reacts with carboxylic acids to form diphenylmethyl esters. This reaction proceeds via a proton transfer followed by a nucleophilic attack.
Photochemical Decomposition
Upon exposure to ultraviolet light, diazodiphenylmethane can decompose to form a diphenylcarbene intermediate and nitrogen gas. The highly reactive carbene can then undergo various subsequent reactions.
